3-((Trimethylsilyl)oxy)indene
Description
3-((Trimethylsilyl)oxy)indene (C₁₂H₁₈OSi) is a substituted indene derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position of the indene backbone. Indene itself is a bicyclic hydrocarbon composed of fused benzene and cyclopentene rings. The introduction of the trimethylsilyloxy group enhances steric bulk and electronic effects, influencing reactivity and stability.
Properties
CAS No. |
31928-64-0 |
|---|---|
Molecular Formula |
C12H16OSi |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
3H-inden-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)13-12-9-8-10-6-4-5-7-11(10)12/h4-7,9H,8H2,1-3H3 |
InChI Key |
YXZRFWIVBXHTBE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Physical State : Trimethylsilylindene derivatives are typically liquids. For example, trimethylsilylindene isomers are described as clear, colorless liquids with a density of 0.922 g/mL .
- Stability : Sensitive to polymerization under light and oxygen, requiring storage in inert atmospheres (argon/nitrogen) .
- Spectroscopic Data : The 'HNMR spectrum of the 3-(trimethylsilyl)indene isomer shows a distinct singlet at δ 6.031 for the trimethylsilyl group .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thermal and Environmental Stability
- Polymerization Potential: Indene oxide-derived polycarbonates exhibit high thermal stability (up to 249°C) and glass transition temperatures (Tg = 134°C) . In contrast, this compound’s polymerization sensitivity under light/O₂ suggests lower thermal resilience .
- Environmental Persistence : Unsubstituted indene degrades slower than naphthalene in groundwater due to structural rigidity . The trimethylsilyloxy group may further hinder biodegradation, though direct data are lacking.
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